molecular formula C7H4ClF2NO2 B1411447 2,4-Difluoro-6-nitrobenzyl chloride CAS No. 1803809-32-6

2,4-Difluoro-6-nitrobenzyl chloride

Cat. No.: B1411447
CAS No.: 1803809-32-6
M. Wt: 207.56 g/mol
InChI Key: YNEGZFKBLPKSLQ-UHFFFAOYSA-N
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Description

2,4-Difluoro-6-nitrobenzyl chloride is an organic compound characterized by the presence of two fluorine atoms, a nitro group, and a benzyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-6-nitrobenzyl chloride typically involves the nitration of 2,4-difluorotoluene followed by chlorination. The nitration process introduces the nitro group into the aromatic ring, while the subsequent chlorination step replaces a hydrogen atom with a chlorine atom on the benzyl position. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of reactive intermediates and hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-6-nitrobenzyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The benzyl chloride moiety is susceptible to nucleophilic attack, leading to the formation of substituted benzyl derivatives.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions, such as using hydrogenation catalysts or reducing agents like tin(II) chloride.

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, to form benzyl alcohol or benzaldehyde derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles like amines or thiols.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid are typical reducing agents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted benzyl derivatives depending on the nucleophile used.

    Reduction: 2,4-Difluoro-6-aminobenzyl chloride.

    Oxidation: 2,4-Difluoro-6-nitrobenzyl alcohol or 2,4-Difluoro-6-nitrobenzaldehyde.

Scientific Research Applications

2,4-Difluoro-6-nitrobenzyl chloride has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Materials Science: The compound’s unique electronic properties make it useful in the design of advanced materials, including polymers and liquid crystals.

    Biological Studies: It can be used as a precursor for the synthesis of biologically active compounds, aiding in the study of enzyme inhibitors and receptor ligands.

    Medicinal Chemistry: The compound’s derivatives may exhibit pharmacological activities, making it a valuable intermediate in drug discovery and development.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-6-nitrobenzyl chloride depends on its chemical reactivity and the specific reactions it undergoes. For instance:

    Nucleophilic Substitution: The chlorine atom in the benzyl chloride moiety is displaced by a nucleophile, forming a new carbon-nucleophile bond.

    Reduction: The nitro group is reduced to an amine group through a series of electron transfer steps, often involving intermediate nitroso and hydroxylamine species.

    Oxidation: The benzyl position undergoes oxidation, typically involving the formation of a benzyl radical intermediate, which is further oxidized to the corresponding alcohol or aldehyde.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorobenzyl chloride: Lacks the nitro group, making it less reactive in certain chemical transformations.

    2,4-Difluoro-6-nitrotoluene: Lacks the benzyl chloride moiety, affecting its reactivity and applications.

    2,4-Difluoro-6-aminobenzyl chloride: The reduced form of 2,4-Difluoro-6-nitrobenzyl chloride, with different chemical properties and reactivity.

Uniqueness

This compound is unique due to the combination of fluorine atoms, a nitro group, and a benzyl chloride moiety. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in various chemical reactions and applications.

Properties

IUPAC Name

2-(chloromethyl)-1,5-difluoro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF2NO2/c8-3-5-6(10)1-4(9)2-7(5)11(12)13/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEGZFKBLPKSLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])CCl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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